

# Spectroscopic Profile of (R)-Glycidyl Phenyl Ether: An In-depth Technical Guide

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## Compound of Interest

Compound Name: (R)-Glycidyl phenyl ether

Cat. No.: B1332718

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule **(R)-Glycidyl phenyl ether**. The interpretation of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data is detailed, offering a foundational resource for its identification and characterization in research and drug development settings.

## Molecular Structure

**(R)-Glycidyl phenyl ether**, with the chemical formula  $\text{C}_9\text{H}_{10}\text{O}_2$ , possesses a distinct structure featuring a phenyl ring, an ether linkage, and a chiral epoxide ring. This unique combination of functional groups gives rise to a characteristic spectroscopic fingerprint.

Structure:

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **(R)-Glycidyl phenyl ether**.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **(R)-Glycidyl phenyl ether**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.30	m	2H	Ar-H (ortho)
~6.95	m	3H	Ar-H (meta, para)
~4.20	dd	1H	O-CH <sub>2</sub> (Ha)
~3.95	dd	1H	O-CH <sub>2</sub> (Hb)
~3.35	m	1H	CH (epoxide)
~2.90	dd	1H	CH <sub>2</sub> (epoxide, Ha')
~2.75	t	1H	CH <sub>2</sub> (epoxide, Hb')

Note: Spectra are typically recorded in CDCl<sub>3</sub>. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Spectroscopic Data for (R)-Glycidyl phenyl ether

Chemical Shift ( $\delta$ ) ppm	Assignment
~158.5	Ar-C (quaternary, C-O)
~129.5	Ar-C (CH)
~121.2	Ar-C (CH)
~114.6	Ar-C (CH)
~68.7	O-CH <sub>2</sub>
~50.1	CH (epoxide)
~44.6	CH <sub>2</sub> (epoxide)

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (R)-Glycidyl phenyl ether

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
3100-3000	Medium	Aromatic C-H stretch
3000-2850	Medium	Aliphatic C-H stretch
~1600, ~1500	Strong	Aromatic C=C stretch
~1240	Strong	Aryl-O stretch (asymmetric)
~1040	Strong	C-O-C stretch (ether)
~915, ~840	Strong	Epoxide ring vibrations (C-O stretch)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **(R)-Glycidyl phenyl ether**

m/z	Proposed Fragment
150	[M] <sup>+</sup> (Molecular Ion)
133	[M - OH] <sup>+</sup>
94	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup> (Phenol)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl)
57	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **(R)-Glycidyl phenyl ether**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(R)-Glycidyl phenyl ether** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl<sub>3</sub>) and transferred to an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for <sup>1</sup>H). Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

## Infrared (IR) Spectroscopy

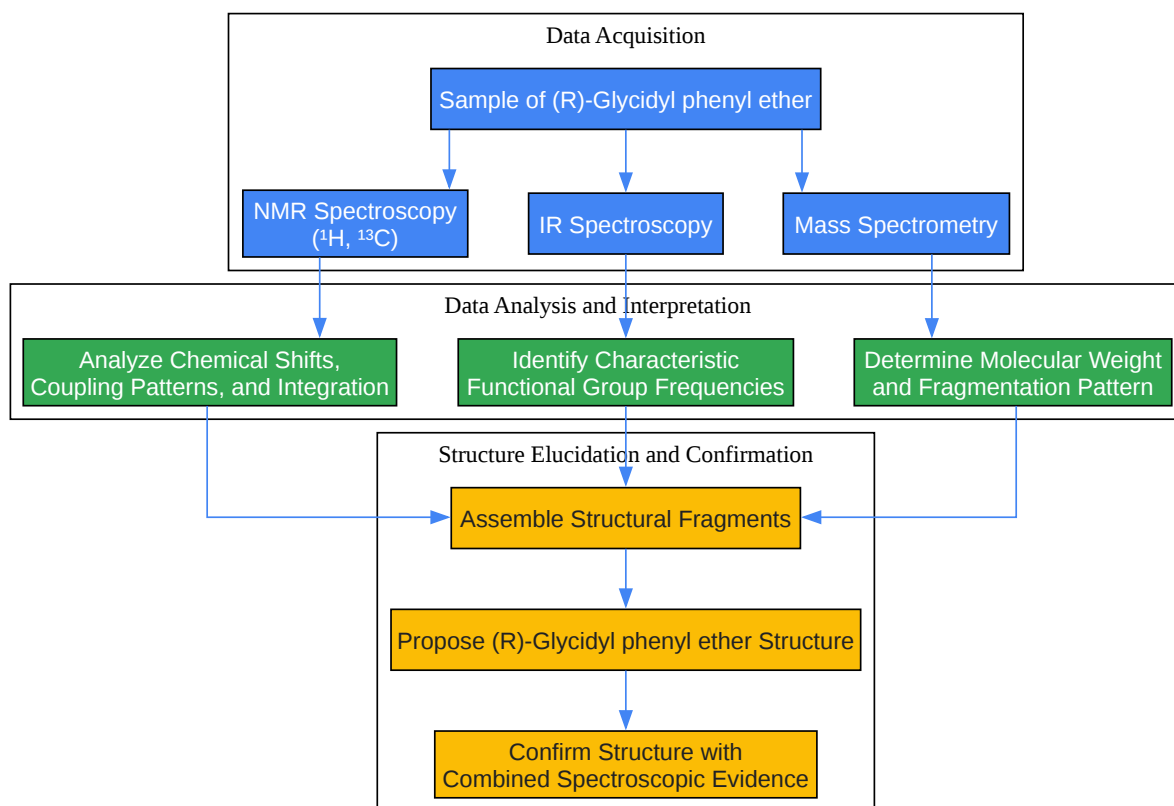
The IR spectrum of liquid **(R)-Glycidyl phenyl ether** can be obtained using the neat liquid film method. A drop of the compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

## Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **(R)-Glycidyl phenyl ether** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The resulting mass-to-charge ratios ( $m/z$ ) of the molecular ion and fragment ions are recorded.

## Spectroscopic Data Interpretation Workflow

The logical workflow for the interpretation of spectroscopic data to elucidate and confirm the structure of **(R)-Glycidyl phenyl ether** is illustrated in the following diagram.



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- To cite this document: BenchChem. [Spectroscopic Profile of (R)-Glycidyl Phenyl Ether: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1332718#spectroscopic-data-interpretation-for-r-glycidyl-phenyl-ether\]](https://www.benchchem.com/product/b1332718#spectroscopic-data-interpretation-for-r-glycidyl-phenyl-ether)

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